ethyl 3-isothiocyanato-1-benzofuran-2-carboxylate
Overview
Description
Ethyl 3-isothiocyanato-1-benzofuran-2-carboxylate is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
The synthesis of ethyl 3-isothiocyanato-1-benzofuran-2-carboxylate typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of 2-hydroxybenzaldehyde derivatives with ethyl bromoacetate in the presence of a base such as sodium carbonate.
Introduction of the Isothiocyanate Group: The isothiocyanate group can be introduced by reacting the corresponding amine with thiophosgene or by using other isothiocyanate-generating reagents under controlled conditions.
Chemical Reactions Analysis
Ethyl 3-isothiocyanato-1-benzofuran-2-carboxylate undergoes several types of chemical reactions:
Oxidation and Reduction Reactions: The benzofuran ring can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex polycyclic structures, which can be useful in the synthesis of biologically active molecules.
Scientific Research Applications
Ethyl 3-isothiocyanato-1-benzofuran-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-isothiocyanato-1-benzofuran-2-carboxylate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their structure and function . The benzofuran ring can interact with various molecular targets, including enzymes and receptors, through non-covalent interactions such as hydrogen bonding and π-π stacking .
Comparison with Similar Compounds
Ethyl 3-isothiocyanato-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives and isothiocyanate-containing compounds:
Benzofuran Derivatives: Compounds such as ethyl 5-nitrobenzofuran-2-carboxylate and benzofuran-2-carboxylic acid have similar structural features but differ in their functional groups and biological activities.
Isothiocyanate-Containing Compounds: Compounds like phenyl isothiocyanate and allyl isothiocyanate share the reactive isothiocyanate group but differ in their core structures and applications.
This compound stands out due to its unique combination of the benzofuran ring and the isothiocyanate group, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 3-isothiocyanato-1-benzofuran-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3S/c1-2-15-12(14)11-10(13-7-17)8-5-3-4-6-9(8)16-11/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJFMDUTLRIISZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)N=C=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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